N-Boc-3-isopropylamino-propionic acid N-Boc-3-isopropylamino-propionic acid
Brand Name: Vulcanchem
CAS No.: 917202-02-9
VCID: VC8151558
InChI: InChI=1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
SMILES: CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

N-Boc-3-isopropylamino-propionic acid

CAS No.: 917202-02-9

Cat. No.: VC8151558

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-3-isopropylamino-propionic acid - 917202-02-9

Specification

CAS No. 917202-02-9
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid
Standard InChI InChI=1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Standard InChI Key KKIAMBQPKZBCIZ-UHFFFAOYSA-N
SMILES CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

N-Boc-3-isopropylamino-propionic acid, systematically named 3-{(tert-butoxy)carbonylamino}propanoic acid, belongs to the class of β³-amino acids. Its structure comprises a propanoic acid backbone substituted at the β-position with an isopropylamine group protected by a Boc moiety . The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling .

Key identifiers:

  • CAS Registry: 917202-02-9

  • Molecular Formula: C11H21NO4\text{C}_{11}\text{H}_{21}\text{NO}_4

  • Molecular Weight: 231.29 g/mol

  • Synonyms:

    • 3-((tert-Butoxycarbonyl)(isopropyl)amino)propanoic acid

    • N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine

    • MFCD06761700 .

Synthesis Methodologies

Boc Protection of β³-Amino Acids

A cornerstone synthesis route involves the Boc protection of β³-amino acid precursors. Recent advancements emphasize green chemistry principles, avoiding toxic reagents like cyanides or diazomethane . For example:

Step 1: Formation of N-Boc-β³-Amino Aldehyde
Phosphonium salts react with N-Boc-α-amino aldehydes in optimized conditions (K2CO3\text{K}_2\text{CO}_3, isopropanol, 5 h) to yield β³-amino aldehydes with >85% enantiomeric excess .

Step 2: Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized using Jones reagent (CrO3\text{CrO}_3, H2SO4\text{H}_2\text{SO}_4) or safer alternatives like TEMPO/NaClO to produce the carboxylic acid .

Step 3: Esterification (Optional)
For applications requiring methyl esters, the acid is treated with methyl iodide (CH3I\text{CH}_3\text{I}) in acetone under reflux, achieving yields >80% .

Alternative Routes

From N-Boc-3-Chloropropylamine:
N-Boc-3-chloropropylamine (CAS 116861-31-5) serves as a precursor for nucleophilic substitution. Reacting with isopropylamine in the presence of a base (e.g., Et3N\text{Et}_3\text{N}) yields the target compound .

Applications in Pharmaceutical Synthesis

Intermediate for Sedum Alkaloids

N-Boc-3-isopropylamino-propionic acid is pivotal in synthesizing sedum alkaloids, a class of natural products with neuroactive properties. For instance, its methyl ester derivative undergoes cyclization to form homoprolinol and homopipecolinol, key intermediates in alkaloid synthesis .

PROTAC Development

Future Research Directions

Enhancing Enantioselectivity

Current methods achieve >85% enantiomeric excess . Future work could explore organocatalytic asymmetric synthesis to improve purity.

Expanding Biomedical Applications

The compound’s utility in peptide-based therapeutics (e.g., protease inhibitors) remains underexplored. Collaborations with computational chemists could identify novel targets.

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